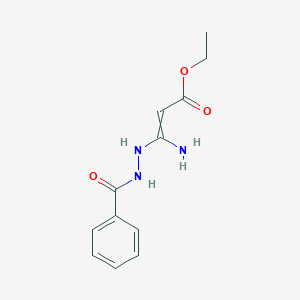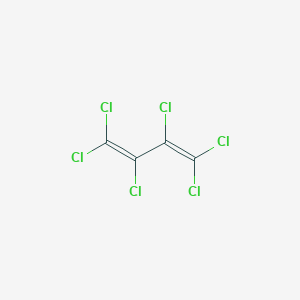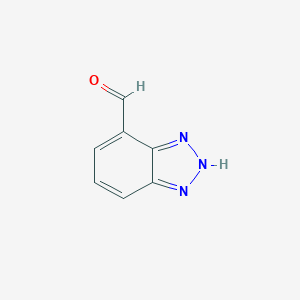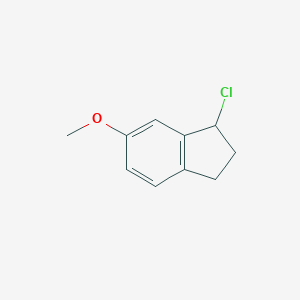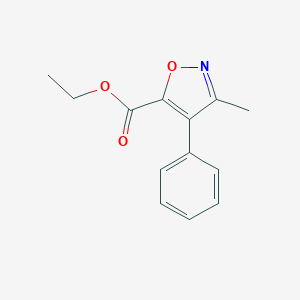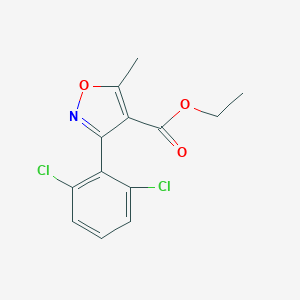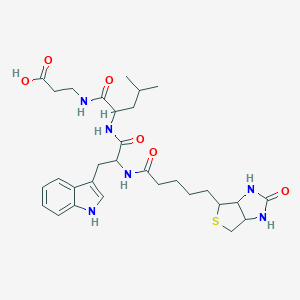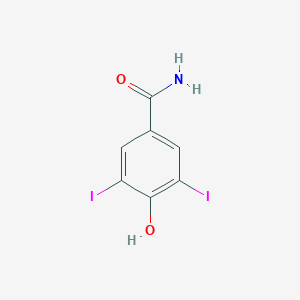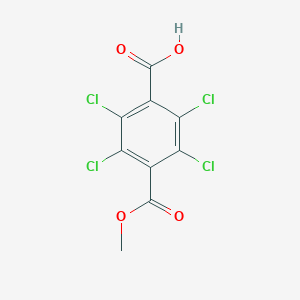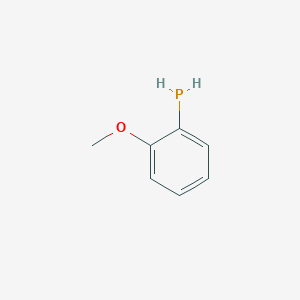
2-Methoxyphenylphosphine
説明
2-Methoxyphenylphosphine, also known as Tris(2-methoxyphenyl)phosphine, is a phosphine ligand used for catalysis . It has the molecular formula C21H21O3P and a molecular weight of 352.3634 .
Synthesis Analysis
While specific synthesis methods for 2-Methoxyphenylphosphine were not found in the search results, tertiary phosphines, which include 2-Methoxyphenylphosphine, are synthesized through various approaches . More detailed information may be found in specialized chemical literature or databases.Molecular Structure Analysis
The molecular structure of 2-Methoxyphenylphosphine consists of 21 carbon atoms, 21 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The detailed 3D structure can be viewed using specific software .Chemical Reactions Analysis
2-Methoxyphenylphosphine is used as a catalyst for various chemical reactions. These include allylic substitution of simple alkenes, Suzuki coupling reactions, and hydrogenation of quinolines .Physical And Chemical Properties Analysis
2-Methoxyphenylphosphine is a white solid . It has a melting point range of 190-200°C . It is slightly soluble in water and is air sensitive .科学的研究の応用
Catalysis and Ligand Design
2-Methoxyphenylphosphine has been utilized in various catalytic processes and ligand synthesis. For instance, complexes involving 2-methoxyphenylphosphine have been employed in oxidative addition reactions and Suzuki-Miyaura coupling of aryl chlorides (Weissman et al., 2004). Another research showcased the use of bulky phosphines with a 2-methoxyphenylphosphine moiety in telomerization of 1,3-butadiene with methanol to produce key intermediates in industrial processes (Tschan et al., 2010). These ligands showed improved selectivity and yield compared to traditional ligands, marking their significance in catalysis and industrial chemistry.
Synthesis and Structure Analysis
2-Methoxyphenylphosphine derivatives have been synthesized to study their structural properties and substituent effects. Research by Sasaki et al. (2008) synthesized Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine and observed the influence of methoxy groups on the properties of crowded triarylphosphines (Sasaki et al., 2008). This work contributes to understanding the substituent effects on phosphine ligands, which is critical in designing ligands for specific catalytic applications.
Reaction Mechanism Studies
The reactivity of arylphosphines, including those with methoxyphenylphosphine components, with singlet oxygen has been explored to understand intra- vs. intermolecular oxidation mechanisms (Gao et al., 2001). These studies are essential for comprehending the stability and reactivity of phosphine ligands in various chemical environments.
Material Science and Polymerization
2-Methoxyphenylphosphine-based compounds have found applications in material science, particularly in polymerization processes. For example, a phosphine-containing polymer was obtained by ring-opening metathesis polymerization of a norbornene derivative, which was used in palladium-catalyzed Heck, Sonogashira, and Negishi reactions (Yang & Luh, 2003). This highlights the versatility of methoxyphenylphosphine derivatives in creating novel materials and facilitating various organic transformations.
Pharmaceutical Applications and Binding Studies
2-Methoxyphenylphosphine has been incorporated into complexes that have potential pharmaceutical applications. For example, a study on Pd(II)-based metallopharmaceuticals with phosphine ligands, including diphenyl-2-methoxyphenylphosphine, was conducted to assess their DNA binding ability and potential as anticancer drugs (Khan et al., 2012).
Safety And Hazards
特性
IUPAC Name |
(2-methoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9OP/c1-8-6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPNDFMZTDVBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyphenylphosphine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



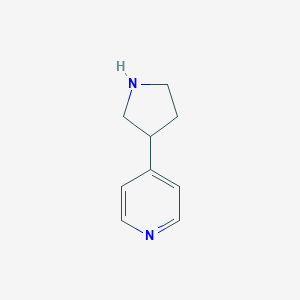
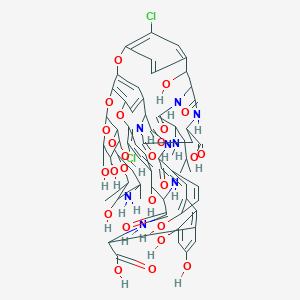
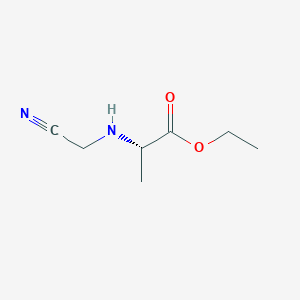
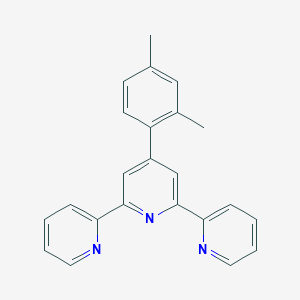
![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)
